molecular formula C16H12N4O2 B15011732 N'-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B15011732
M. Wt: 292.29 g/mol
InChI Key: QQUJBYPCLIELSF-VCHYOVAHSA-N
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Description

N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 8-hydroxyquinoline-2-carbaldehyde and pyridine-4-carbohydrazide. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of 8-hydroxyquinoline-2-carbaldehyde with pyridine-4-carbohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific metal ion and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide

Uniqueness

N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the 8-hydroxyquinoline moiety, which imparts specific chemical and biological properties. This moiety enhances the compound’s ability to form stable metal complexes and contributes to its potential biological activities .

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

N-[(E)-(8-hydroxyquinolin-2-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H12N4O2/c21-14-3-1-2-11-4-5-13(19-15(11)14)10-18-20-16(22)12-6-8-17-9-7-12/h1-10,21H,(H,20,22)/b18-10+

InChI Key

QQUJBYPCLIELSF-VCHYOVAHSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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